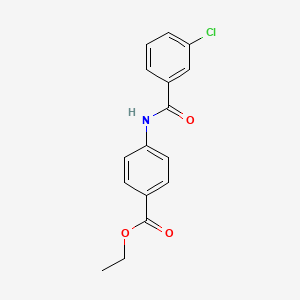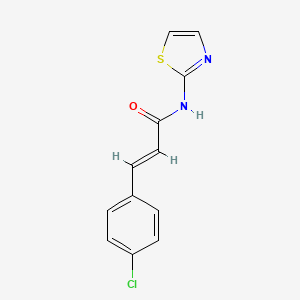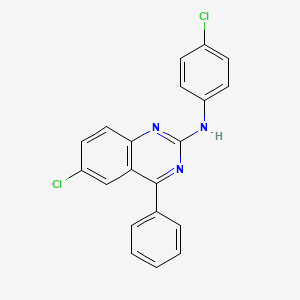![molecular formula C21H14N2O6 B11699500 N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11699500.png)
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromenyl group, a nitrofuran moiety, and a carboxamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride in the presence of triethylamine in dichloromethane at ambient temperature.
Coupling with Nitrofuran: The chromenyl intermediate is then coupled with a nitrofuran derivative under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitro, nitroso, amino, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Materials Science: The unique structural features of the compound make it useful in the design of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and apoptosis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: A related chromenyl derivative with sulfonate functionality.
7-amino-4-methylcoumarin: A coumarin derivative with amino substitution.
4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates: A complex chromenyl-thiazine hybrid.
Uniqueness
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide stands out due to its combination of chromenyl and nitrofuran moieties, which confer unique chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C21H14N2O6 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C21H14N2O6/c1-12-10-14(22-20(24)18-8-9-19(28-18)23(26)27)6-7-15(12)16-11-13-4-2-3-5-17(13)29-21(16)25/h2-11H,1H3,(H,22,24) |
InChI-Schlüssel |
KMQWEEZMAZFNQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11699421.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11699432.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11699435.png)




![3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11699461.png)
![3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699465.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699489.png)
![(5E)-1-(3-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11699498.png)
![4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11699501.png)
![3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11699507.png)
